molecular formula C17H22N4O2 B15101694 N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]cyclohexanecarboxamide

N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]cyclohexanecarboxamide

Katalognummer: B15101694
Molekulargewicht: 314.4 g/mol
InChI-Schlüssel: DQJUTCQKPMZMEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(2-Methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]cyclohexanecarboxamide is a pyridopyrimidinone derivative characterized by a fused pyrido[2,3-d]pyrimidin-4-one core linked to a cyclohexanecarboxamide group via an ethyl chain. This structure positions it within a class of heterocyclic compounds known for diverse pharmacological activities, including anti-inflammatory, anticancer, and central nervous system (CNS) receptor modulation .

Eigenschaften

Molekularformel

C17H22N4O2

Molekulargewicht

314.4 g/mol

IUPAC-Name

N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)ethyl]cyclohexanecarboxamide

InChI

InChI=1S/C17H22N4O2/c1-12-20-15-14(8-5-9-18-15)17(23)21(12)11-10-19-16(22)13-6-3-2-4-7-13/h5,8-9,13H,2-4,6-7,10-11H2,1H3,(H,19,22)

InChI-Schlüssel

DQJUTCQKPMZMEB-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1CCNC(=O)C3CCCCC3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]cyclohexanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]cyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wirkmechanismus

The mechanism of action of N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]cyclohexanecarboxamide involves its interaction with molecular targets such as tyrosine kinases and cyclin-dependent kinases. These interactions inhibit the activity of these enzymes, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and functional comparisons with analogous compounds reveal key differences in core frameworks, substituents, and biological activities:

Structural Analogues with Pyridopyrimidinone Cores

TASP0434299 (N-tert-butyl-2-[2-(3-methoxyphenyl)-6-[3-(morpholin-4-yl)propoxy]-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl]acetamide): Core: Shares the pyrido[2,3-d]pyrimidin-4-one scaffold. Substituents: Features a tert-butyl group, methoxyphenyl, and morpholinylpropoxy side chains. Activity: Acts as a radioligand for vasopressin V1B receptor (V1BR) imaging in the CNS, demonstrating high receptor affinity and blood-brain barrier penetration .

N-[2-Fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl]-4-methyl-3-nitrobenzamide: Core: Identical pyrido[2,3-d]pyrimidinone core. Substituents: Fluorophenyl and nitrobenzamide groups. Activity: Not explicitly stated, but nitro groups often confer electron-withdrawing effects, influencing binding interactions. Comparison: The absence of a nitro group in the target compound may reduce oxidative stress risks or metabolic instability compared to this analogue .

Benzothieno[3,2-d]pyrimidinone Derivatives

Examples include N-[2-(cyclohexylthio)-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)yl]methanesulfonamide (Compound 8 from ):

  • Core: Benzothieno[3,2-d]pyrimidinone fused with a benzothiophene ring.
  • Substituents : Cyclohexylthio and methanesulfonamide groups.
  • Activity: Potent COX-2 and iNOS inhibitor with anti-inflammatory effects in keratinocyte and macrophage models .
  • Comparison: The pyrido[2,3-d]pyrimidinone core in the target compound lacks the benzothiophene ring, which may reduce π-π stacking interactions critical for COX-2 binding. However, the cyclohexanecarboxamide group could improve solubility compared to sulfonamide derivatives.

Research Findings and Implications

  • Structural-Activity Relationships (SAR): The pyrido[2,3-d]pyrimidinone core is critical for CNS receptor interactions (e.g., V1BR), as seen in TASP0434299 . Substituents like sulfonamides (in benzothieno derivatives) enhance anti-inflammatory activity via COX-2 inhibition, while carboxamides (target compound) may prioritize metabolic stability .
  • Limitations: No direct biological data for the target compound are provided in the evidence; inferences are drawn from structural analogues.

Biologische Aktivität

N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]cyclohexanecarboxamide is a complex organic compound categorized as a pyridopyrimidine derivative. This compound has garnered significant attention due to its potential biological activities, particularly as a tyrosine kinase inhibitor . This article delves into its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C16H15N5O2
  • Molecular Weight : 309.32 g/mol
  • IUPAC Name : N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]cyclohexanecarboxamide

The structure features a fused heterocyclic framework that includes both pyridine and pyrimidine rings, contributing to its diverse pharmacological properties.

The primary mechanism of action for N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]cyclohexanecarboxamide is its role as a tyrosine kinase inhibitor . By binding to the ATP-binding site of specific kinases, it inhibits phosphorylation events crucial for signal transduction pathways involved in cell proliferation. This inhibition positions the compound as a potential therapeutic agent in treating various cancers and diseases characterized by dysregulated kinase activity .

Anticancer Activity

Research indicates that compounds with similar structures have demonstrated significant anticancer activity by targeting various kinases involved in tumor growth and metastasis. The ability to inhibit tyrosine kinases suggests potential applications in oncology .

Other Pharmacological Properties

In addition to its anticancer properties, derivatives of pyridopyrimidine compounds have been associated with antimicrobial activity and inhibition of other critical enzymes such as dihydrofolate reductase . These activities broaden the therapeutic scope of N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]cyclohexanecarboxamide.

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include:

  • Formation of the pyridopyrimidine core.
  • Introduction of the cyclohexanecarboxamide group through acylation or alkylation methods.
  • Purification and characterization using techniques such as NMR and mass spectrometry.

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar pyridopyrimidine derivatives:

StudyCompoundBiological ActivityFindings
N-(4-methoxyphenyl)-N-(pyridin-4-yl)methanamineAnticancerSignificant inhibition of cancer cell proliferation in vitro.
6-Amino-5-methylpyrido[3,2-d]pyrimidin-4-oneDihydrofolate reductase inhibitionDemonstrated potential for use in cancer therapy.
N-(4-chlorophenyl)-N'-(pyridin-3-yl)ureaAntimicrobialEffective against various bacterial strains.

These findings underscore the importance of further research into the biological activities of N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]cyclohexanecarboxamide and its derivatives.

Q & A

Q. How can synergistic effects with other therapeutic agents be systematically studied?

  • Methodological Answer :
  • Combinatorial screening : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices.
  • Transcriptomics : RNA-seq to identify pathways upregulated/downregulated in combination treatments.
  • In vivo models : Test efficacy in xenograft mice with co-administration of standard chemotherapeutics .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.